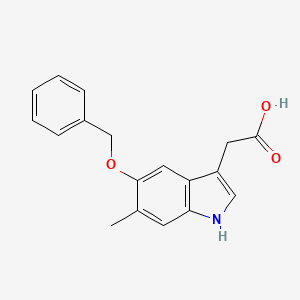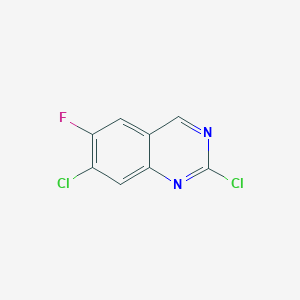
2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound characterized by its intricate structure featuring an indole core substituted with a benzyloxy group, a methyl group, and an acetic acid moiety. The indole nucleus is a structural motif prevalent in many biologically active compounds, making this compound of great interest in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: A common method to synthesize the indole nucleus. The procedure typically involves the reaction of phenylhydrazine with a carbonyl compound under acidic or neutral conditions.
Etherification: Introduction of the benzyloxy group via etherification, where a benzyl alcohol reacts with the indole derivative in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Acetic Acid Substitution: The final step often involves the introduction of the acetic acid moiety through a substitution reaction. This could be achieved using acetic anhydride or other acetylating agents.
Industrial Production Methods:
Bulk Synthesis: Scaled-up versions of laboratory methods, often performed in large reactors where reagents are added sequentially, and the reactions are carefully controlled for temperature and pH to maximize yield.
Continuous Flow Chemistry: Employed to enhance efficiency and scalability. This method involves the continuous introduction of reactants into a reactor system, providing a steady state of production and minimizing reaction times.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: It can undergo oxidation reactions where the indole ring gets oxidized to produce various oxindole derivatives.
Reduction: Reduction reactions typically result in the hydrogenation of the indole ring or side chain modifications.
Substitution: Aromatic substitution reactions can occur at various positions of the indole ring, especially if the indole nitrogen is protected or activated.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction can be accomplished using reagents like sodium borohydride or catalytic hydrogenation methods.
Substitution: Conditions involve the use of electrophilic reagents and catalysts like Lewis acids to facilitate substitution reactions.
Major Products Formed:
Oxindoles: Products of oxidation which may have different substitution patterns depending on the oxidizing conditions.
Hydrogenated Indole Derivatives: Result from reduction processes, modifying the double bonds within the indole nucleus.
Substituted Indoles: Products from substitution reactions, varying in their substitution pattern based on the electrophile used.
科学的研究の応用
2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid finds extensive applications in several fields:
Chemistry:
Used as a starting material for synthesizing more complex indole derivatives.
Acts as a precursor in the synthesis of indole-based natural products and alkaloids.
Biology:
Studied for its potential interaction with biological macromolecules like proteins and nucleic acids.
Utilized in the investigation of indole-binding sites in biological systems.
Medicine:
Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Investigated for its ability to modulate biological pathways involved in disease processes.
Industry:
Applied in the development of novel materials and polymers.
Used in the production of dyes and pigments due to its stable indole structure.
作用機序
The biological activity of 2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets:
Molecular Targets: It may interact with specific enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its binding affinity and specificity.
類似化合物との比較
Indole-3-acetic Acid: A well-known plant hormone with a simpler structure.
5-Methoxy-2-methylindole: Lacks the benzyloxy group but shares the indole and methyl substitutions.
N-Benzylindole-2-carboxylic Acid: Similar in having both benzyloxy and carboxyl groups but differs in their positions.
The unique benzyloxy substitution at the 5-position and the acetic acid moiety confer specific properties that can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
2-(6-methyl-5-phenylmethoxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-16-15(14(10-19-16)8-18(20)21)9-17(12)22-11-13-5-3-2-4-6-13/h2-7,9-10,19H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZZQJCJGDDKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![10-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132238.png)


![2-amino-1H-benzo[g]quinazolin-4-one](/img/structure/B8132273.png)
